molecular formula C15H18BrNO5 B2467610 Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate CAS No. 383147-00-0

Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate

Cat. No.: B2467610
CAS No.: 383147-00-0
M. Wt: 372.215
InChI Key: LKAUBUDFXKNWSL-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate (CAS 383147-00-0) is a brominated aromatic compound featuring a propanoate ester backbone. Its structure includes a 4-bromophenyl group and a 3-ethoxy-3-oxopropanoyl substituent linked via an amide bond. This compound is synthetically accessible through carbodiimide-mediated coupling reactions, as evidenced by analogous procedures in related compounds . Its molecular formula is C₁₅H₁₇BrNO₅, with a molecular weight of 370.20 g/mol and an InChIKey of LKAUBUDFXKNWSL-UHFFFAOYSA-N . The ethoxy-oxopropanoyl moiety introduces both ester and amide functionalities, influencing solubility and reactivity.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO5/c1-3-22-15(20)9-13(18)17-12(8-14(19)21-2)10-4-6-11(16)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAUBUDFXKNWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320224
Record name methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383147-00-0
Record name methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Sodium hydroxide in aqueous solution

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Reaction Behavior

The compound's structure allows for specific chemical behaviors, including hydrolysis and substitution reactions, which are common for esters and amides. Understanding these reactions is crucial for developing its applications in drug design and synthesis.

Pharmacological Potential

Research into the biological activity of methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate is limited but promising. Compounds with similar structural motifs have been associated with various biological activities such as:

  • Antimicrobial Activity : Many brominated compounds exhibit antimicrobial properties.
  • Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell growth.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the bromophenyl derivative.
  • Introduction of the ethoxy group through alkylation.
  • Coupling with oxopropanoyl via amide formation.

This synthetic pathway highlights its utility in organic synthesis and the development of related compounds.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in drug development. Potential areas for investigation include:

  • Binding Affinity : Studying its interaction with target proteins or receptors.
  • Bioavailability : Assessing how well the compound is absorbed and utilized in biological systems.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
Methyl 2-(4-bromophenyl)-2-[2-(2-methoxyphenyl)thiazol]acetateStructureContains thiazole ring; exhibits different biological activity due to thiazole
Ethyl 4-bromobenzoateStructureSimpler ester structure; lacks amino and oxo functionalities
Methyl 4-bromo-N-(2-hydroxyethyl)benzenesulfonamideStructureContains sulfonamide group; different mechanism of action

This comparison illustrates the unique aspects of this compound due to its combination of functional groups that may confer distinct biological activities not present in simpler analogs.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of brominated compounds found that derivatives similar to this compound exhibited significant activity against various bacterial strains. This suggests potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Research

In a separate investigation into anticancer activities, compounds with similar structural motifs were tested against human cancer cell lines. Results indicated that modifications to the bromophenyl group could enhance cytotoxic effects, highlighting a pathway for further research into this compound's therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the ester and amide functionalities can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Features
Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate (Target) 383147-00-0 C₁₅H₁₇BrNO₅ 370.20 3-ethoxy-3-oxopropanoyl Combines ester and amide groups; moderate lipophilicity
Methyl 3-(4-bromophenyl)-3-(thiophene-2-sulfonamido)propanoate 383148-25-2 C₁₅H₁₅BrN₂O₅S₂ 447.33 Thiophene-2-sulfonamido Sulfonamide group enhances acidity; potential for hydrogen bonding
Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate 383148-21-8 C₁₈H₁₆BrFNO₄ 409.23 2-fluorobenzoyl Fluorine atom increases electronegativity; may improve metabolic stability
Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate 952729-67-8 C₁₅H₂₀BrNO₄ 358.23 tert-butoxycarbonyl (Boc) Boc group protects amine; requires deprotection for further functionalization
Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate 1468872-74-3 C₁₀H₁₁BrFNO₂ 276.10 4-bromo-3-fluorophenyl Dual halogenation (Br/F) enhances electronic effects; simpler structure

Structural and Functional Comparisons

Substituent Effects on Reactivity: The ethoxy-oxopropanoyl group in the target compound introduces an ester and amide, making it prone to hydrolysis under acidic or basic conditions. In contrast, the Boc-protected analog (CAS 952729-67-8) is more stable but requires deprotection for reactivity .

Electronic Properties :

  • Fluorine in 2-fluorobenzoyl (CAS 383148-21-8) increases electronegativity, enhancing dipole interactions and possibly improving membrane permeability compared to the target compound .
  • The 4-bromo-3-fluorophenyl analog (CAS 1468872-74-3) combines halogen effects, likely increasing lipophilicity (logP) and altering metabolic pathways .

Synthetic Accessibility :

  • The target compound and its analogs (e.g., CAS 383148-21-8) are synthesized via carbodiimide-mediated coupling (e.g., EDCI/DIPEA in DMF), a standard method for amide bond formation .
  • The Boc-protected derivative (CAS 952729-67-8) involves additional steps for protection/deprotection, increasing synthetic complexity .

Physicochemical Properties: Solubility: The ethoxy-oxopropanoyl group in the target compound may enhance water solubility compared to the more hydrophobic Boc-protected analog.

Biological Activity

Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate is a synthetic organic compound with a complex structure that includes a bromophenyl group, an ethoxy group, and an oxopropanoyl moiety. Its molecular formula is C15H18BrNO5C_{15}H_{18}BrNO_5 and it has a molecular weight of approximately 372.21 g/mol . This compound has garnered attention due to its potential pharmacological properties, although research on its biological activity remains limited.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the bromophenyl group may enhance lipophilicity, which can influence the compound's ability to permeate biological membranes. Additionally, the oxopropanoyl moiety is known for its role in various biological processes, potentially affecting enzyme interactions and metabolic pathways.

Biological Activity

Research into the biological activity of this compound suggests several potential pharmacological effects based on structural analogs:

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, indicating that this compound may possess similar effects.
  • Anticancer Potential : Some derivatives of bromophenyl compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting a possible role in cancer therapy.
  • Anti-inflammatory Effects : Structural motifs similar to those in this compound are often associated with anti-inflammatory activities, warranting further investigation in this area.

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds have been documented in various research contexts:

Study Compound Findings
Methyl 2-(4-bromophenyl)-2-[2-(2-methoxyphenyl)thiazol]acetateExhibited significant antimicrobial activity against Gram-positive bacteria.
Ethyl 4-bromobenzoateDemonstrated cytotoxic effects on breast cancer cell lines, suggesting potential for further development.
Methyl 4-bromo-N-(2-hydroxyethyl)benzenesulfonamideShowed anti-inflammatory properties in animal models, indicating potential therapeutic applications.

The mechanisms through which this compound may exert its biological effects could include:

  • Inhibition of Enzymatic Activity : The oxo functional group may interact with active sites on enzymes, leading to inhibition or modulation of their activity.
  • Cell Membrane Interaction : The lipophilic nature of the bromophenyl group could facilitate interaction with cell membranes, impacting cellular uptake and signaling pathways.

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
Bromophenyl ActivationNaH, DMF, 0°C65–70Competing elimination side reactions
AmidationEDC/HOBt, CH₂Cl₂, RT50–60Sensitivity to moisture
Final EsterificationCH₃OH, H₂SO₄ (cat.), reflux75–80Over-oxidation risks

What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be identified?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify the methoxy singlet (~δ 3.7 ppm), bromophenyl aromatic protons (δ 7.2–7.6 ppm), and amide NH (δ 6.8–7.1 ppm, broad).
    • ¹³C NMR: Confirm ester carbonyls (~δ 170–175 ppm) and bromophenyl quaternary carbons .
  • X-ray Crystallography: Resolve stereochemistry and confirm the spatial arrangement of the bromophenyl and ethoxy-oxopropanoyl groups .
  • IR Spectroscopy: Detect ester C=O stretches (~1740 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

How can computational reaction path search methods predict and optimize the synthesis of this compound?

Methodological Answer:
The Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum chemical calculations (e.g., DFT) and machine learning to:

  • Predict Reaction Pathways: Simulate intermediates and transition states to identify low-energy routes .
  • Optimize Conditions: Use Bayesian optimization to narrow solvent, temperature, and catalyst choices. For example, THF may stabilize intermediates better than DMF in amidation steps .
  • Validate Experimentally: Compare computed activation energies with experimental yields (e.g., 20% improvement in yield using predicted conditions) .

How can researchers resolve contradictions in NMR or XRD data for this compound’s stereochemistry?

Methodological Answer:

  • Spectral Discrepancies: If NMR signals suggest multiple conformers, use variable-temperature NMR to assess dynamic exchange. For example, coalescence temperatures >100°C indicate slow interconversion .
  • XRD Ambiguities: Compare experimental XRD data with computed crystal packing (e.g., Mercury software) to validate hydrogen bonding networks or halogen interactions .
  • Case Study: A Monatshefte study resolved conflicting NOE signals by synthesizing diastereomeric analogs, confirming the dominant conformer’s configuration .

What role does the bromine atom play in the compound’s reactivity, and how can this be exploited in further derivatization?

Methodological Answer:

  • Electrophilic Reactivity: The bromine atom facilitates Suzuki-Miyaura cross-coupling for aryl-aryl bond formation (e.g., with boronic acids under Pd catalysis) .
  • Steric Effects: The bulky bromophenyl group can influence regioselectivity in nucleophilic substitutions. For example, meta-substitution dominates over para in SNAr reactions .
  • Derivatization Strategies: Replace bromine via halogen exchange (e.g., Finkelstein reaction) or convert to azides for click chemistry applications .

Q. Table 2: Bromine Reactivity in Functionalization

Reaction TypeConditionsProduct Application
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl probes for bioimaging
Azide SubstitutionNaN₃, DMSO, 80°CClick chemistry precursors
DehalogenationH₂, Pd/C, EtOHHydrogenated analogs for SAR

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